
4-ethoxy-3-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and is commonly known as EFPM.
作用機序
EFPM exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is a tumor-associated antigen that is overexpressed in many types of cancer. By inhibiting the activity of CAIX, EFPM can induce apoptosis in tumor cells and prevent tumor growth.
Biochemical and Physiological Effects:
EFPM has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit tumor growth, and reduce tumor angiogenesis. Additionally, EFPM has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of EFPM is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of EFPM is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of EFPM. One potential direction is the development of more efficient synthesis methods for EFPM. Additionally, further studies are needed to determine the full range of pharmacological effects of EFPM and its potential applications in various fields of scientific research. Finally, more research is needed to determine the optimal dosage and administration methods of EFPM for the treatment of various diseases.
合成法
The synthesis of EFPM involves the reaction between 4-ethoxy-3-fluorobenzenesulfonyl chloride and 1-phenyl-2-pyrrolidinemethanamine in the presence of a base. This reaction yields EFPM as a white solid with a high yield.
科学的研究の応用
EFPM has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of EFPM is in the field of medicinal chemistry. EFPM has been found to have potential as an antitumor agent and as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-2-25-19-11-10-17(13-18(19)20)26(23,24)21-14-16-9-6-12-22(16)15-7-4-3-5-8-15/h3-5,7-8,10-11,13,16,21H,2,6,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGAIBOIBZFBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2785321.png)

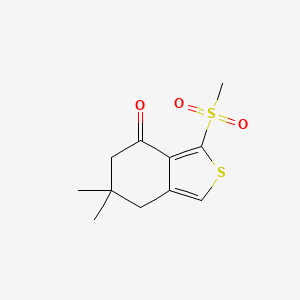
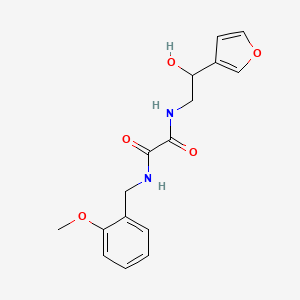
![1-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2785327.png)
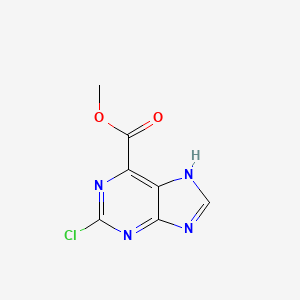
![(3-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2785330.png)
![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2785331.png)
![trans-Hexahydro-1h-furo[3,4-c]pyrrole](/img/structure/B2785333.png)
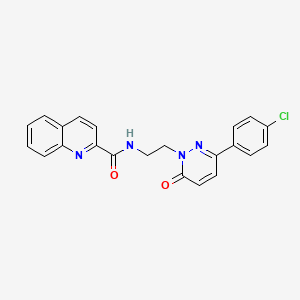
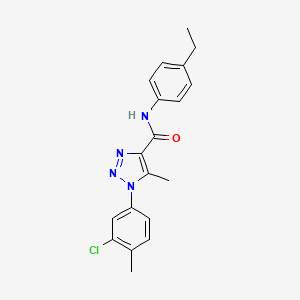


![5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2785341.png)